molecular formula C22H15NO4 B14256053 7-(Diphenylamino)-2-oxo-2H-1-benzopyran-3-carboxylic acid CAS No. 457888-83-4

7-(Diphenylamino)-2-oxo-2H-1-benzopyran-3-carboxylic acid

Cat. No.: B14256053
CAS No.: 457888-83-4
M. Wt: 357.4 g/mol
InChI Key: MIFNCBXPXPUBPM-UHFFFAOYSA-N
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Description

7-(Diphenylamino)-2-oxo-2H-1-benzopyran-3-carboxylic acid is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a diphenylamino group attached to the benzopyran core, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Diphenylamino)-2-oxo-2H-1-benzopyran-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzopyran core, followed by the introduction of the diphenylamino group. The key steps in the synthesis may include:

    Formation of the Benzopyran Core: This can be achieved through the cyclization of appropriate precursors, such as salicylaldehyde derivatives, under acidic or basic conditions.

    Introduction of the Diphenylamino Group: The diphenylamino group can be introduced via nucleophilic substitution reactions, where a suitable diphenylamine derivative reacts with the benzopyran core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(Diphenylamino)-2-oxo-2H-1-benzopyran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzopyran core and the diphenylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized benzopyran derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.

    Biology: It has been studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 7-(Diphenylamino)-2-oxo-2H-1-benzopyran-3-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, the compound may interact with cellular signaling pathways, such as the NF-κB pathway, to exert its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: These compounds share the benzopyran core and are known for their diverse biological activities.

    Flavonoids: Another class of benzopyran derivatives with significant antioxidant and anti-inflammatory properties.

    Quinones: Compounds that can be formed through the oxidation of benzopyran derivatives and have various biological activities.

Uniqueness

7-(Diphenylamino)-2-oxo-2H-1-benzopyran-3-carboxylic acid is unique due to the presence of the diphenylamino group, which imparts distinct chemical and physical properties

Properties

CAS No.

457888-83-4

Molecular Formula

C22H15NO4

Molecular Weight

357.4 g/mol

IUPAC Name

2-oxo-7-(N-phenylanilino)chromene-3-carboxylic acid

InChI

InChI=1S/C22H15NO4/c24-21(25)19-13-15-11-12-18(14-20(15)27-22(19)26)23(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14H,(H,24,25)

InChI Key

MIFNCBXPXPUBPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC4=C(C=C3)C=C(C(=O)O4)C(=O)O

Origin of Product

United States

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